molecular formula C17H21N3O3 B2845753 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide CAS No. 1105207-56-4

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B2845753
CAS No.: 1105207-56-4
M. Wt: 315.373
InChI Key: YHNLGRSPVSHWIQ-UHFFFAOYSA-N
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Description

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide is a synthetic organic compound with a complex structure. It features a tetrahydropyrimidinyl group and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrahydropyrimidinyl Group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinyl ring.

    Attachment of the Dimethylphenyl Group: This step involves the coupling of the tetrahydropyrimidinyl intermediate with a dimethylphenyl derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or aromatic positions, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)butanamide
  • 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)pentanamide

Uniqueness

Compared to similar compounds, 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide may exhibit unique properties such as:

  • Higher Potency : It may have a stronger effect on its molecular targets.
  • Better Selectivity : It may selectively interact with specific enzymes or receptors.
  • Improved Stability : It may be more stable under physiological conditions, making it more suitable for therapeutic applications.

Properties

IUPAC Name

3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10-5-6-13(9-11(10)2)19-15(21)8-7-14-12(3)18-17(23)20(4)16(14)22/h5-6,9H,7-8H2,1-4H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNLGRSPVSHWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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